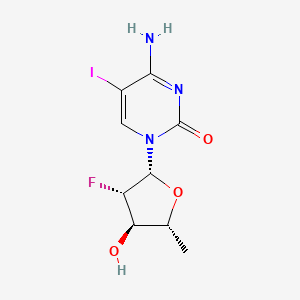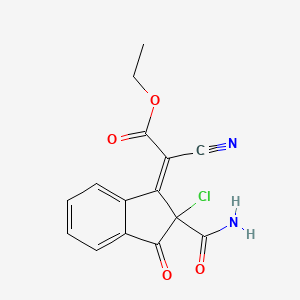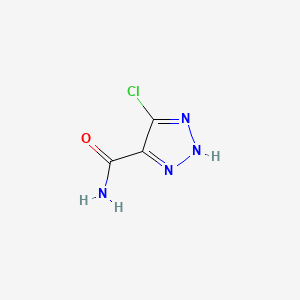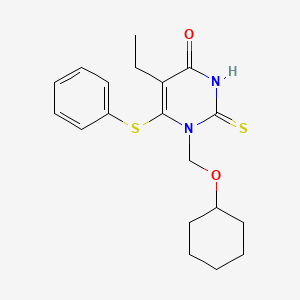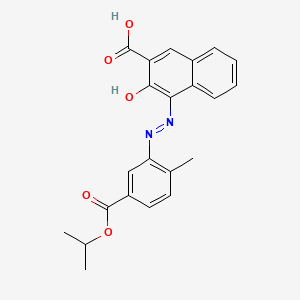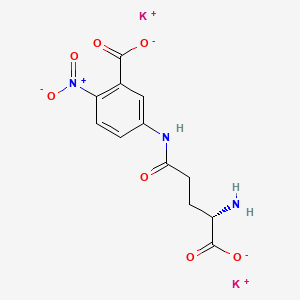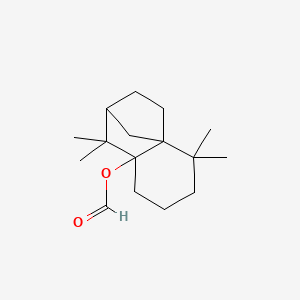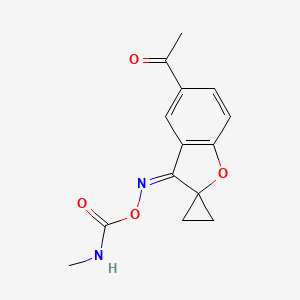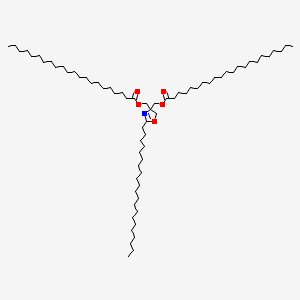
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is a complex organic compound with the molecular formula C70H135NO5 and a molecular weight of 1070.8 g/mol. This compound is characterized by its unique structure, which includes an oxazole ring and long-chain fatty acid esters. It is primarily used in specialized chemical applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring is typically synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative. The long-chain fatty acid esters are then introduced through esterification reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituent introduced .
科学研究应用
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
作用机制
The mechanism of action of (2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) involves its interaction with specific molecular targets and pathways. The oxazole ring and long-chain fatty acid esters play a crucial role in its biological activity. The compound can interact with cell membranes, enzymes, and receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
(2-Hexadecyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate): Similar structure but with a shorter alkyl chain.
(2-Octadecyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate): Similar structure with a slightly different alkyl chain length.
Uniqueness
(2-Henicosyl-5H-oxazol-4-ylidene)dimethylene di(docosanoate) is unique due to its specific combination of an oxazole ring and long-chain fatty acid esters. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
属性
CAS 编号 |
89036-54-4 |
|---|---|
分子式 |
C70H135NO5 |
分子量 |
1070.8 g/mol |
IUPAC 名称 |
[4-(docosanoyloxymethyl)-2-henicosyl-5H-1,3-oxazol-4-yl]methyl docosanoate |
InChI |
InChI=1S/C70H135NO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67-71-70(64-74-67,65-75-68(72)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)66-76-69(73)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3 |
InChI 键 |
VFNCJBYJJVLQGT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NC(CO1)(COC(=O)CCCCCCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


